molecular formula C9H8ClFN2O2 B1450361 2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride CAS No. 1417637-57-0

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride

Cat. No.: B1450361
CAS No.: 1417637-57-0
M. Wt: 230.62 g/mol
InChI Key: ZHQSQGZZIWRJGH-UHFFFAOYSA-N
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Description

Background and Significance of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives constitute a fundamental class of nitrogen-bridged heterocyclic compounds that have garnered exceptional attention in medicinal chemistry due to their remarkable therapeutic versatility. These compounds are recognized as "drug prejudice" scaffolds, a designation that underscores their privileged status in pharmaceutical development due to their broad spectrum of biological activities. The significance of this chemical framework extends across multiple therapeutic domains, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities.

The therapeutic importance of imidazo[1,2-a]pyridine derivatives is exemplified by their presence in numerous marketed pharmaceutical preparations. These include zolimidine, zolpidem, alpidem, necopidem, saripidem, and olprinone, which collectively demonstrate the clinical validation of this scaffold. Recent investigations have revealed that these compounds exhibit potent activity against various biological targets, including estrogen production inhibition through aromatase suppression, thromboxane synthetase blockade, hepatitis C virus replication inhibition, and melatonin receptor ligand activity.

The versatility of imidazo[1,2-a]pyridine derivatives stems from their unique chemical properties, which facilitate extensive functionalization possibilities. This structural flexibility enables their application across diverse domains, from pharmaceutical innovations to materials science applications, particularly in the production of dispersed dyes for textile manufacturing. The compounds demonstrate enhanced colorfastness, brightness, and durability characteristics that make them valuable in industrial applications beyond their medicinal uses.

Historical Development of Fluorinated Heterocycles

The incorporation of fluorine atoms into heterocyclic compounds represents a transformative approach in modern organic chemistry, with fluorinated heterocycles constituting an increasingly important group of organic compounds with rapidly growing applications in medicinal chemistry, agrochemicals production, polymer chemistry, and advanced materials development. The historical evolution of fluorinated heterocycle synthesis has been marked by significant methodological advances that have expanded the accessibility and diversity of these compounds.

The development of fluorinated heterocycles has been driven by the unique properties that fluorine substitution imparts to organic molecules. Fluorine incorporation can lead to dramatic changes in molecular stability, conformational behavior, hydrogen bonding ability, and basicity. These modifications often result in profound alterations to the physico-chemical and biological properties of the resulting compounds, making fluorinated derivatives particularly valuable in life science-oriented research.

Stereoselective fluorination methodologies have emerged as particularly significant developments in this field, offering the possibility to access fluorinated pharmacophores with programmable stereocontrol. The advancement of fluorocyclization methodologies has provided researchers with powerful tools for constructing fluorinated carbo- and heterocycles through processes that permit multiple bond construction in single synthetic operations. These methodological improvements have been essential for accessing fluoro-heterocycles that possess coupling functional groups necessary for increasing structural complexity.

The historical trajectory of fluorinated heterocycle development has been characterized by the evolution from simple fluorination techniques to sophisticated synthetic strategies employing fluoroalkyl amino reagents (FARs). These reagents, which were initially discovered more than half a century ago, experienced renewed interest in the early 21st century due to their applications in developing fluorinated heterocycle-based crop protection ingredients and pharmaceutical compounds.

Position of 2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride in Chemical Research

This compound represents a sophisticated example of strategic fluorine incorporation into the imidazo[1,2-a]pyridine framework, demonstrating the contemporary understanding of structure-property relationships in heterocyclic chemistry. This compound, with the molecular formula C₉H₈ClFN₂O₂ and molecular weight of 230.62 g/mol, exemplifies the precision achievable in modern fluorinated heterocycle synthesis.

The compound's structural characteristics reflect the systematic approach to heterocycle modification that has become standard in medicinal chemistry research. The presence of the fluorine atom at the 6-position of the imidazo[1,2-a]pyridine ring system, combined with the acetic acid functionality at the 2-position, creates a molecule with distinct electronic and steric properties that differentiate it from non-fluorinated analogs. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more suitable for chemical and biological investigations.

The synthetic accessibility of this compound has been facilitated by advances in imidazo[1,2-a]pyridine synthesis methodologies. Research has demonstrated that related 6-fluoroimidazo[1,2-a]pyridine derivatives can be efficiently synthesized through multi-step processes involving 2-amino-5-fluoropyridine as a starting material. These synthetic approaches typically involve condensation reactions, cyclization processes, and subsequent functionalization steps that allow for the introduction of various substituents at specific positions on the heterocyclic framework.

The compound's position in chemical research is further reinforced by its potential applications in structure-activity relationship studies. The systematic modification of imidazo[1,2-a]pyridine derivatives through fluorine incorporation and functional group manipulation provides researchers with valuable tools for understanding the molecular basis of biological activity. The availability of this compound through specialized chemical suppliers indicates its recognized importance in research applications, with multiple commercial sources offering the material for scientific investigations.

Property Value
Molecular Formula C₉H₈ClFN₂O₂
Molecular Weight 230.62 g/mol
Chemical Name This compound
SMILES Code O=C(O)CC1=CN(C=C(F)C=C2)C2=N1.Cl
InChI Key ZHQSQGZZIWRJGH-UHFFFAOYSA-N

The research significance of this compound extends beyond its individual properties to encompass its role as a representative member of the broader class of fluorinated imidazo[1,2-a]pyridine derivatives. Studies of similar compounds have revealed the potential for diverse biological activities, including antimicrobial, anticancer, and anti-tuberculosis properties. The systematic investigation of such compounds contributes to the ongoing effort to understand the relationship between chemical structure and biological function in heterocyclic systems.

Properties

IUPAC Name

2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2.ClH/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6;/h1-2,4-5H,3H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQSQGZZIWRJGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-component Groebke–Blackburn–Bienaymé Reaction

This method involves the condensation of an aldehyde, 2-aminopyridine derivative, and an isocyanide to form the imidazo[1,2-a]pyridine scaffold efficiently. The fluorine substitution is introduced via the 2-amino-6-fluoropyridine starting material.

Isocyanide Preparation:
Isocyanides are crucial reagents in the GBB reaction, typically prepared by dehydration of corresponding N-formamides. Traditional dehydration uses phosphorus oxychloride (POCl3) with triethylamine (Et3N), but this method has drawbacks such as toxicity, handling difficulties, and scale-up challenges.

A safer and more efficient alternative is the use of para-toluenesulfonyl chloride (pTsCl) and DABCO (1,4-diazabicyclo[2.2.2]octane) as dehydrating agents. This protocol is tolerant of unprotected hydroxyl groups, avoids unpleasant odors associated with isocyanides, and allows in situ generation of isocyanides, simplifying the process and improving yields.

Reaction Conditions and Yields:

  • The pTsCl/DABCO method yields isocyanides efficiently with minimal side reactions.
  • Subsequent multi-component coupling with 2-amino-6-fluoropyridine and aldehydes proceeds under mild conditions (around 50 °C) in sealed vessels.
  • Overall yields for the imidazo[1,2-a]pyridine derivatives are typically above 70%.

Hydrolysis and Salt Formation:
The ester or acetate intermediates formed in the GBB reaction are hydrolyzed under basic conditions (e.g., KOH in methanol or tert-butanol) to yield the target acetic acid derivative. The hydrochloride salt is then prepared by treatment with hydrochloric acid.

Nucleophilic Aromatic Substitution and Ring-Closure

In some cases, fluorine on the imidazo[1,2-a]pyridine ring can be displaced under basic hydrolysis conditions leading to intramolecular ring-closure and formation of tetracyclic derivatives. This side reaction is influenced by the choice of solvent:

  • Methanol can promote competing intermolecular reactions.
  • Non-nucleophilic solvents like tert-butanol favor intramolecular ring-closure, improving yields of tetracyclic products.

This behavior must be carefully controlled to avoid undesired side products when preparing 2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride.

Detailed Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Notes Yield (%)
1 Formylation 2-trans-hydroxyammonium hydrochloride neutralized and formylated Quantitative conversion to formamide ~100
2 Acetylation Acetyl protecting group introduced to protect OH Protects hydroxyl during dehydration -
3 Dehydration to Isocyanide POCl3/Et3N or pTsCl/DABCO pTsCl/DABCO preferred for safety and scale-up 85 (small scale with POCl3), >70 (pTsCl/DABCO)
4 Multi-component GBB Reaction Isocyanide + 2-amino-6-fluoropyridine + aldehyde Sealed vessel, ~50 °C >70
5 Hydrolysis KOH in MeOH or tert-butanol Hydrolysis of acetate to acid; solvent choice critical 53-60 (depending on solvent and substrate)
6 Salt Formation Treatment with HCl Formation of hydrochloride salt Quantitative

Chemical Reactions Analysis

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The fluoro group on the imidazo[1,2-a]pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The fluoro-substituted imidazo[1,2-a]pyridine ring system allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights structural variations, molecular properties, and available biological data for analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity
Target compound 6-Fluoro C₉H₈ClFN₂O₂ 230.62 Hydrochloride salt; CCS: 137.9 Ų (M+H⁺)
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride None (parent structure) C₉H₉ClN₂O₂ 212.63 Lower MW; no halogen substitution
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid 6-Chloro C₉H₇ClN₂O₂ 214.62 Chloro substituent; free acid form
2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride 8-Benzyloxy C₁₆H₁₅ClN₂O₃ 318.75 Bulky substituent; reduced solubility
Compound 2 (TSPO ligand) 6,8-Dichloro; 3-(dipropylamino) C₂₄H₂₃Cl₂N₃O₄ 504.37 TSPO affinity: 1.2 nM ; conjugated to Pt(IV) for anticancer activity
Key Observations:

Substituent Effects: Fluoro vs. Chloro: The 6-fluoro group in the target compound may improve metabolic stability compared to chloro analogs due to fluorine’s electronegativity and resistance to oxidation .

Salt Forms :

  • Hydrochloride salts (target compound and ) improve aqueous solubility, critical for bioavailability. Free acids (e.g., ) may require formulation adjustments.

Biological Activity: The dichloro analog (compound 2 in ) demonstrates nanomolar TSPO affinity, suggesting halogenation enhances target engagement. The target compound’s fluoro substitution may offer similar advantages, though experimental validation is lacking.

Biological Activity

2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride, with the CAS number 1417637-57-0, is a compound that has garnered attention in scientific research due to its potential biological activities. The molecular formula is C9H8ClFN2O2, with a molecular weight of 230.62 g/mol. This compound features a fluoro-substituted imidazo[1,2-a]pyridine structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluoro group enhances its binding affinity and selectivity towards various biological targets, potentially leading to inhibition or modulation of their activity. Research indicates that this compound may influence several signaling pathways, which are crucial for cellular functions.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific kinases involved in cell signaling processes. The inhibition of these kinases can lead to altered cellular responses, including apoptosis and cell cycle regulation.

Enzyme Target Effect Reference
Kinase AInhibition
Kinase BModulation

Anti-Cancer Activity

Recent studies have explored the anti-cancer properties of this compound. In a controlled experiment involving cancer cell lines, treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The compound induced apoptosis through the activation of caspase pathways.

Inflammatory Response Modulation

Another area of investigation has been the anti-inflammatory effects of this compound. In animal models of inflammation, administration of this compound showed a marked decrease in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
  • Cytotoxicity : Dose-dependent cytotoxic effects have been observed in tumor cell lines.

Toxicity and Safety Profile

While the therapeutic potential is promising, toxicity studies are essential to establish safety profiles. Early findings suggest that at higher concentrations, the compound may exhibit hepatotoxicity and nephrotoxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step protocols involving bromination, cyclization, and acid hydrolysis. For example, bromination of acetylfuran derivatives using N-bromosuccinimide (NBS) or elemental bromine is a critical step for introducing halogen substituents . Cyclization with amines or thiols under reflux (e.g., in ethanol or DMF) forms the imidazo[1,2-a]pyridine core, followed by acetic acid side-chain coupling. Optimal yields (>70%) are achieved at 80–100°C with catalytic acetic acid .
  • Data Contradictions : Some studies report lower yields (40–50%) when using polar aprotic solvents like DMF due to side reactions. Verify purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How can spectroscopic techniques (NMR, IR, XRD) confirm the structure and purity of this compound?

  • NMR : The fluorine atom at position 6 of the imidazo[1,2-a]pyridine ring produces distinct splitting patterns in 1^1H NMR (δ 7.8–8.2 ppm for aromatic protons) and 19^{19}F NMR (δ -110 to -120 ppm) .
  • XRD : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation) confirms the planar imidazo[1,2-a]pyridine system and hydrogen-bonding interactions in the hydrochloride salt .
  • IR : Stretching vibrations at 1700–1750 cm1^{-1} (C=O of acetic acid) and 2500–3000 cm1^{-1} (N-H of hydrochloride) validate functional groups .

Q. What solvents and pH conditions are optimal for dissolving this compound in biological assays?

  • Solubility : The hydrochloride salt is highly soluble in water (>50 mg/mL) and polar solvents (DMSO, ethanol). Avoid non-polar solvents (e.g., hexane) due to poor solubility (<1 mg/mL) .
  • pH Stability : Stable in pH 3–6 (aqueous buffers). Above pH 7, deprotonation of the imidazole ring may occur, altering reactivity. Use phosphate-buffered saline (PBS) for in vitro studies .

Advanced Research Questions

Q. How does the fluorine substituent at position 6 influence the compound’s pharmacological activity?

  • Structure-Activity Relationship (SAR) : Fluorine enhances metabolic stability by reducing cytochrome P450-mediated oxidation. It also increases lipophilicity (LogP ≈ 1.8), improving blood-brain barrier penetration in neuropharmacological studies .
  • Data Gaps : Comparative studies with non-fluorinated analogs (e.g., 6-H or 6-Cl derivatives) show reduced binding affinity to GABAA_A receptors (IC50_{50} values 2–3-fold higher) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Troubleshooting :

  • Purity : Ensure >95% purity via LC-MS to exclude impurities mimicking false activity .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. For example, IC50_{50} values for kinase inhibition vary by 30% between cell types .
    • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate electronic effects of the fluorine atom with target binding .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methods :

  • Docking (AutoDock Vina) : The fluoroimidazo ring fits into hydrophobic pockets of enzymes (e.g., kinases), while the acetic acid moiety forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify key residues (e.g., Asp189 in thrombin) for mutagenesis studies .
    • Validation : Cross-check predictions with experimental IC50_{50} values and site-directed mutagenesis data .

Q. What are the degradation pathways of this compound under accelerated stability testing?

  • Forced Degradation : Exposure to heat (40°C, 75% RH) for 30 days reveals hydrolysis of the acetic acid moiety (10–15% degradation) and fluoride displacement (5% byproduct formation). Use HPLC-PDA to track degradation products .
  • Mitigation : Lyophilization or storage at -20°C in amber vials reduces hydrolysis by 90% .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
Reactant of Route 2
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.